![molecular formula C22H20ClN5O2 B2435024 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide CAS No. 922056-55-1](/img/structure/B2435024.png)
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide
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Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray crystallographic analysis . The compound exhibited productive binding of the chlorobenzyl group within a lipophilic pocket formed by P-loop residues in PKB .Scientific Research Applications
Synthesis and Structural Confirmation
The compound was synthesized and structurally confirmed using several analytical techniques, including 1H NMR , 13C NMR , HRMS , and single-crystal X-ray diffraction . Its chemical formula is C10H12ClN5O2, with a molecular weight of 269.70 g/mol. The crystal structure reveals a benzene ring and a 1,3,5-triazine ring. Notably, the crystal structure is stabilized by intramolecular and intermolecular hydrogen bonding interactions .
Aphicidal Activity
Preliminary bioassays demonstrated that the title compound exhibits aphicidal activity against two aphid species: Sitobion miscanthi (with an inhibition rate of 74.1%) and Schizaphis graminum (with an inhibition rate of 77.5%) . This finding suggests its potential as an insect control agent.
Antifungal Properties
The same compound also displayed antifungal activity against Pythium aphanidermatum , with an inhibition rate of 62.0% . This property highlights its potential as a fungicide.
Triazine Compounds in Medicine and Agrochemicals
Substituted triazine compounds, including this one, have gained attention for their diverse applications. They are used as adenosine A antagonists , anticonvulsants , antimicrobials , anticancer agents , bactericides , herbicides , and insecticides . The simple structure of hexahydro-1,3,5-triazine contributes to its pharmaceutical activities .
Role of NO2 Group
The electron-withdrawing group NO2 plays a crucial role in providing insecticidal properties . Previous studies have shown its effectiveness against various pests, such as Myzus persicae , Aphis gossypi , Aphis medicagini , Nilaparvata lugens , and Spodoptera littoralis .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown significant inhibitory activity against various cell lines , suggesting that this compound may also have potent effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c1-15-4-2-3-5-18(15)21(29)24-10-11-28-20-19(12-26-28)22(30)27(14-25-20)13-16-6-8-17(23)9-7-16/h2-9,12,14H,10-11,13H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMAQGHXVWBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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